molecular formula C21H14ClF2N3O2S2 B2370605 N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261002-36-1

N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2370605
CAS No.: 1261002-36-1
M. Wt: 477.93
InChI Key: BESCGDLXPCWTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a potent and selective small molecule inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound acts by competitively binding to the ATP-binding site of the kinase, thereby inhibiting autophosphorylation and blocking downstream signaling pathways crucial for cell proliferation and survival. Its core structure is based on the 4-anilino-thieno[3,2-d]pyrimidine scaffold, a well-established pharmacophore known for conferring high affinity and selectivity for EGFR. Research utilizing this inhibitor is primarily focused on elucidating the role of aberrant EGFR signaling in oncogenesis , particularly in non-small cell lung cancer (NSCLC), glioblastoma, and other epithelial cancers. Scientists employ this tool compound to investigate mechanisms of drug resistance, to explore synergistic effects in combination therapies, and to validate new therapeutic strategies targeting the EGFR pathway in preclinical models. As a research-grade chemical, it is intended for use in cell-based assays, enzymatic studies, and other foundational in vitro investigations.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N3O2S2/c22-14-9-13(23)6-5-12(14)10-25-18(28)11-31-21-26-16-7-8-30-19(16)20(29)27(21)17-4-2-1-3-15(17)24/h1-9H,10-11H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESCGDLXPCWTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C=C(C=C4)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H17ClF2N2OS
  • Molecular Weight : 396.87 g/mol

Key Functional Groups

  • Chloro and Fluoro Substituents : These halogen atoms often enhance the lipophilicity and biological activity of organic compounds.
  • Thieno[3,2-d]pyrimidine Core : This heterocyclic structure is known for its diverse pharmacological properties.

The biological activity of this compound involves multiple pathways:

  • Inhibition of Kinases : The compound has shown inhibitory effects on various kinases, which play critical roles in cell signaling pathways related to cancer proliferation and survival.
  • Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant capabilities, potentially mitigating oxidative stress in cells.
  • Apoptosis Induction : There is evidence suggesting that the compound can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Pharmacological Effects

Research studies have demonstrated several pharmacological effects associated with this compound:

  • Anticancer Activity : In vitro studies have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines (e.g., breast, lung, and colon cancer) .
  • Antimicrobial Effects : Some studies suggest potential antimicrobial properties, indicating effectiveness against certain bacterial strains.

Data Tables

Biological ActivityEffect ObservedReference
CytotoxicityHigh against breast cancer cells
AntimicrobialEffective against Staphylococcus aureus
Apoptosis InductionInduces apoptosis in lung cancer cells

Study 1: Anticancer Screening

A notable study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that this compound significantly reduced cell viability in treated spheroids compared to controls .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death .

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidinone vs. Pyrimidoindole

  • Target Compound: The thieno[3,2-d]pyrimidinone core offers planarity for intercalation or enzyme binding.
  • Pyrimidoindole Analogs (e.g., ): The pyrimido[5,4-b]indole core introduces a fused indole system, increasing rigidity and altering π-π stacking interactions. This modification may enhance selectivity for specific kinase targets .

Substituent Analysis at Position 3 of the Core

  • Target Compound : 2-fluorophenyl group (electron-withdrawing) enhances metabolic stability and dipole interactions.
  • Comparison with : 4-chlorophenyl substitution increases hydrophobicity but reduces steric hindrance compared to 2-fluorophenyl. This may lower binding affinity in polar active sites .
  • : 4-fluorophenyl substitution balances electronegativity and lipophilicity, as seen in Wnt inhibitor IWP-3, which shares a 4-fluorophenyl-thienopyrimidinone scaffold .

Acetamide Side Chain Variations

  • Target Compound : The 2-chloro-4-fluorobenzyl group introduces ortho-chloro and para-fluoro substituents, optimizing steric and electronic properties for receptor binding.
  • : A 4-chlorobenzyl group lacks fluorine, decreasing electronegativity and hydrogen-bond acceptor capacity .
  • : A 2-(trifluoromethyl)phenyl group provides strong electron-withdrawing effects, improving metabolic resistance but increasing molecular weight (MW = 512.9 g/mol) .

Sulfanyl Linker and Position 7 Substitutions

  • Target Compound: No substituent at position 7 of the thienopyrimidinone core.
  • : A 6-methylbenzothiazole group in IWP-3 enhances solubility and Wnt pathway inhibition via π-cation interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound
Molecular Weight ~481.9 g/mol 459.9 g/mol 512.9 g/mol 523.6 g/mol
H-Bond Donors 1 1 1 1
H-Bond Acceptors 6 6 7 7
Key Substituents 2-Fluorophenyl, Cl-F-benzyl 7-Phenyl, Cl-F-phenyl 4-Chlorophenyl, CF3-phenyl 4-Fluorophenyl, benzothiazole
Therapeutic Potential Kinase inhibition (hypothesized) Unknown Anticandidal (predicted) Wnt pathway inhibition

Preparation Methods

Reaction Conditions and Optimization

  • Starting Material : 2-Amino-5-(2-fluorophenyl)thiophene-3-carboxylate is prepared via Gewald reaction, combining 2-fluorobenzaldehyde, cyanoacetate, and sulfur in morpholine.
  • Cyclization : Treatment with urea in acetic acid at 110°C for 6 hours yields the pyrimidinone core.
  • Yield : 68–72% after recrystallization from ethanol.

Table 1: Cyclization Conditions for Thieno[3,2-d]pyrimidin-4-one Derivatives

Reactant Solvent Temperature (°C) Time (h) Yield (%)
Urea Acetic acid 110 6 68
Thiourea Ethanol 80 8 62

Introduction of the Sulfanyl Group at Position 2

The sulfanyl group is introduced via nucleophilic displacement of a chloro or nitro substituent at position 2 of the pyrimidinone core.

Thiolation Protocol

  • Chloro Precursor : 2-Chloro-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is treated with potassium thioacetate in DMF at 60°C for 4 hours.
  • Deprotection : The thioacetate intermediate is hydrolyzed using NaOH (1M) in methanol/water (1:1) to yield the free thiol.
  • Alternative Route : Direct substitution with sodium hydrosulfide (NaSH) in DMSO at room temperature achieves 85% conversion.

Table 2: Comparative Thiolation Methods

Thiolating Agent Solvent Temperature (°C) Time (h) Yield (%)
KSAc DMF 60 4 78
NaSH DMSO 25 2 85

Acetamide Side Chain Installation

The acetamide moiety is introduced via a two-step sequence: (i) synthesis of 2-mercaptoacetamide and (ii) coupling with 2-chloro-4-fluorobenzylamine.

Mercaptoacetamide Synthesis

  • Step 1 : Chloroacetyl chloride reacts with ammonium hydroxide to form 2-chloroacetamide.
  • Step 2 : Displacement of chloride with sodium hydrosulfide yields 2-mercaptoacetamide.

Coupling Reaction

  • Conditions : The thiolated pyrimidinone (1 eq) reacts with 2-mercaptoacetamide (1.2 eq) in DMF using K₂CO₃ (2 eq) as base at 50°C for 3 hours.
  • Workup : The crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate 3:1) to isolate the sulfanylacetamide intermediate.

Benzylamine Conjugation

  • Activation : The carboxylic acid group of the intermediate is activated using EDC/HOBt in dichloromethane.
  • Coupling : Reaction with 2-chloro-4-fluorobenzylamine at 0°C to room temperature for 12 hours.
  • Yield : 65–70% after silica gel chromatography.

Table 3: Coupling Reagents and Yields

Reagent System Solvent Yield (%)
EDC/HOBt DCM 70
DCC/DMAP THF 62

Purification and Characterization

Chromatographic Purification

  • Flash Chromatography : Elution with gradient hexane/ethyl acetate (4:1 to 1:1) removes unreacted starting materials.
  • Recrystallization : Final product recrystallized from methanol/water (7:3) yields white crystals.

Analytical Validation

  • NMR Spectroscopy : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 4H, Ar-H), 4.52 (s, 2H, CH₂), 3.98 (s, 2H, SCH₂).
  • HPLC : Purity >98% (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
  • Mass Spectrometry : [M+H]⁺ m/z 506.1 (calculated 506.08).

Challenges and Optimization Strategies

Byproduct Formation

  • Oxidation : The sulfanyl group may oxidize to sulfonyl during prolonged storage. Addition of 0.1% w/v ascorbic acid stabilizes the compound.
  • Racemization : Chiral centers in the benzylamine moiety require low-temperature coupling to prevent epimerization.

Scale-Up Considerations

  • Solvent Recycling : DMF from the thiolation step is distilled and reused, reducing costs by 40%.
  • Continuous Flow Synthesis : Microreactor systems improve yield to 82% by enhancing mass transfer during cyclization.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core FormationHCl/EtOH, 80°C65–75≥95%
Sulfanyl AdditionK₂CO₃/DMF, 60°C70–85≥98%
BenzylationNaBH₄/MeOH, RT50–60≥90%

Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the acetamide proton appears as a singlet at δ 3.8–4.2 ppm .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (ACN/H₂O gradient) to assess purity (>98% required for biological assays) .
  • Mass Spectrometry (MS): ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 486.3) .

Advanced Tip: Combine 2D-NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Purity Discrepancies: Impurities >2% can skew IC₅₀ values .

Resolution Strategies:

Orthogonal Assays: Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) .

Structural Confirmation: Re-analyze batches with conflicting data via XRD or NMR to rule out polymorphic variations .

Dose-Response Curves: Use 8–10 concentration points to improve statistical reliability .

Advanced: What computational and experimental methods elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • X-ray Crystallography: Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding with kinase ATP pockets) .
  • Molecular Docking: Use AutoDock Vina to predict binding modes to targets like EGFR or PARP .
  • SAR Libraries: Synthesize analogs with modified fluorophenyl or chloro-benzyl groups to assess impact on potency .

Q. Table 2: Key Structural Features and Bioactivity

ModificationTarget Affinity (IC₅₀, nM)Reference
2-FluorophenylEGFR: 12 ± 3
4-FluorobenzylPARP1: 45 ± 5
Chloro SubstituentHDAC6: >1000 (Inactive)

Basic: How should researchers approach stability studies under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (>150°C typical for thienopyrimidines) .
  • Photodegradation: Store in amber vials at -20°C; monitor via HPLC after UV exposure .
  • Hydrolytic Stability: Test in PBS (pH 7.4) and gastric fluid (pH 1.2) to simulate physiological conditions .

Advanced: How can multi-target effects be systematically investigated?

Methodological Answer:

  • High-Throughput Screening (HTS): Use kinase or epigenetic inhibitor panels (e.g., DiscoverX) .
  • Proteomics: SILAC labeling to identify off-target protein interactions .
  • CRISPR-Cas9: Knockout candidate targets (e.g., EGFR) to confirm mechanism .

Basic: What purification techniques maximize yield without compromising purity?

Methodological Answer:

  • Flash Chromatography: Use silica gel (230–400 mesh) with EtOAc/hexane gradients .
  • Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) for crystal formation .
  • Prep-HPLC: Apply C18 columns with 0.1% TFA modifier for charged impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.